2-fluoro-5-(oxan-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-5-(oxan-4-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a fluorine atom at the second position and an oxan-4-yl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-(oxan-4-yl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the nucleophilic substitution of fluorine atoms, which can be achieved using appropriate nucleophiles and reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-(oxan-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-fluoro-5-(oxan-4-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-5-(oxan-4-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom and oxan-4-yl group contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-fluoro-5-(oxan-4-yl)aniline is unique due to the presence of both a fluorine atom and an oxan-4-yl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1783522-16-6 |
---|---|
Molecular Formula |
C11H14FNO |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.